molecular formula C20H17FN2O4S B2861143 2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 946220-32-2

2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

Cat. No.: B2861143
CAS No.: 946220-32-2
M. Wt: 400.42
InChI Key: PBUMSEQCJADALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide” is a chemical compound with the molecular formula C20H17FN2O4S . It has a molecular weight of 400.4233832 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H17FN2O4S . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and an oxygen . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 400.4233832 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antitubercular Agent Development

Research on furan and quinoline derivatives, including compounds similar to 2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide, has shown potential in antitubercular drug development. A study by Rajpurohit et al. (2019) synthesized and screened furan C-2 quinoline coupled diamides for their antitubercular activity. These compounds exhibited moderate to good inhibition activity against the H37Rv strain of Mycobacterium tuberculosis, suggesting their potential as novel antitubercular agents (Rajpurohit et al., 2019).

Fluorescence Studies for Zinc(II) Detection

Compounds related to this compound have been investigated for their fluorescence characteristics, particularly in the detection of Zinc(II) ions. Kimber et al. (2001) studied various fluorophores, including some with structural similarities, for their ability to fluoresce strongly when bound by Zinc(II). These studies contribute to understanding how such compounds can be used in biological and chemical sensing applications (Kimber et al., 2001).

Asymmetric Fluorocyclizations in Organic Synthesis

The compound's structural components are relevant in studies on asymmetric fluorocyclizations of alkenes, a process crucial in synthesizing cyclic fluorinated molecules for pharmaceutical and material applications. Wolstenhulme and Gouverneur (2014) discussed the challenges and progress in asymmetric fluorocyclization, highlighting the significance of compounds with fluoroquinoline structures in this field (Wolstenhulme & Gouverneur, 2014).

Structural and Molecular Studies

Structural analysis of similar compounds provides insights into their chemical properties and potential applications. Ravikumar et al. (2004) presented the crystal structure of a diastereoisomer of a furo[3,2-c]quinoline derivative, offering valuable data for further chemical and pharmaceutical studies (Ravikumar et al., 2004).

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-10-9-14-5-3-11-23(17(14)13-15)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUMSEQCJADALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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